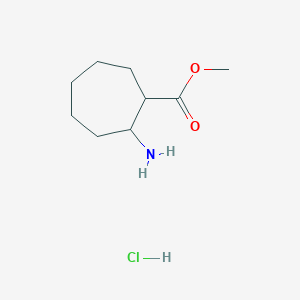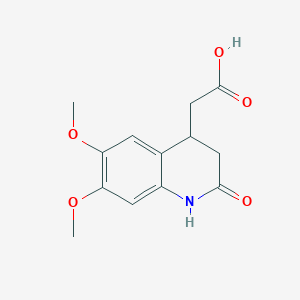![molecular formula C14H31Cl2N3O B1416791 N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride CAS No. 1172699-87-4](/img/structure/B1416791.png)
N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride
Descripción general
Descripción
N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride, also known as N-Bis-Piperidine, is a synthetic molecule derived from piperidine. It is a versatile compound with a variety of applications in the scientific research field, including as a reagent for organic synthesis, as a tool for studying the structure and function of proteins, and as a probe for studying the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
Glycine Transporter Inhibitor
The compound 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a structurally related piperidine derivative, was identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This study reveals the potential of similar compounds in modulating glycine levels in the brain, which can have significant implications for neurological and psychiatric disorders (Yamamoto et al., 2016).
Cytotoxic and Anticancer Agents
A series of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, including similar piperidine derivatives, displayed significant cytotoxicity against various cancer cell lines. This class of compounds has shown promise in developing new anticancer therapies (Dimmock et al., 1998).
DNA Binding and Cell Cycle Arrest
DNA-threading bis(9-aminoacridine-4-carboxamides), which include piperidine sidechains, have demonstrated potent cytotoxicity towards human leukemic cells and the ability to bisintercalate with DNA. These compounds, similar in structure to N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride, show potential in cancer treatment by interacting with DNA and affecting cell cycle arrest (He et al., 2008).
Synthesis and Pharmacological Properties
N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride belongs to a class of compounds with complex synthesis routes, involving multiple steps and specific reagents. These synthesis methods are crucial for tailoring the pharmacological properties of the resulting compounds, which can range from enzymatic inhibition to receptor modulation (Yang et al., 2017).
Antibacterial Activity
Piperidine derivatives, closely related to N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride, have been studied for their antibacterial activities. Such compounds can be synthesized through specific reactions and have shown efficacy against a range of bacterial strains, highlighting their potential in antibiotic development (Al-Adiwish et al., 2012).
Propiedades
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O.2ClH/c1-11(2)17(12(3)4)10-9-16-14(18)13-5-7-15-8-6-13;;/h11-13,15H,5-10H2,1-4H3,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUWAKSVPRRNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1CCNCC1)C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[bis(propan-2-yl)amino]ethyl}piperidine-4-carboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



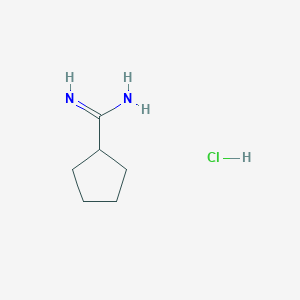


![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
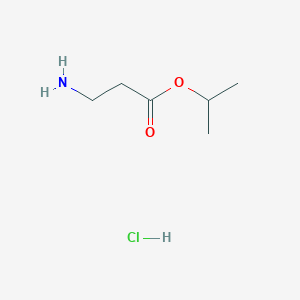
![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)
![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)
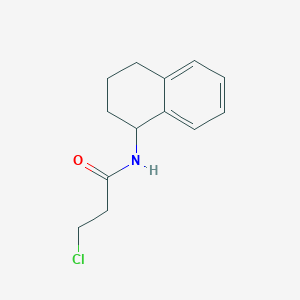
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
